molecular formula C25H21ClFN3O2 B2703370 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 883649-30-7

4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2703370
CAS No.: 883649-30-7
M. Wt: 449.91
InChI Key: ZSNQCMKYDNAMPM-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core linked to a pyrrolidin-2-one moiety via a 2-(2-chlorophenoxy)ethyl chain. The benzimidazole ring is substituted at position 2, while the pyrrolidin-2-one is substituted at position 1 with a 4-fluorophenyl group. The compound’s synthesis likely involves coupling reactions between functionalized benzimidazole and pyrrolidinone precursors, a common strategy for analogous molecules .

The 2-chlorophenoxy group introduces steric bulk and electron-withdrawing effects, which may influence binding affinity in target interactions. The 4-fluorophenyl substituent on the pyrrolidin-2-one could enhance metabolic stability due to fluorine’s electronegativity and lipophilicity. Structural characterization of such compounds often employs X-ray crystallography refined using programs like SHELXL .

Properties

IUPAC Name

4-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClFN3O2/c26-20-5-1-4-8-23(20)32-14-13-29-22-7-3-2-6-21(22)28-25(29)17-15-24(31)30(16-17)19-11-9-18(27)10-12-19/h1-12,17H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNQCMKYDNAMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the benzimidazole ring: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the 2-(2-chlorophenoxy)ethyl group: This step involves the nucleophilic substitution reaction where the benzimidazole derivative reacts with 2-(2-chlorophenoxy)ethyl bromide in the presence of a base.

    Formation of the pyrrolidinone ring: This can be synthesized by cyclization of an appropriate amide precursor under basic conditions.

    Final coupling: The final step involves coupling the benzimidazole derivative with the pyrrolidinone derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies of enzyme inhibition or receptor binding due to its structural features.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The presence of halogen atoms can enhance binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Key analogues differ in aromatic substituents and side-chain modifications (Table 1):

Compound Name Benzene Substituent (Phenoxy Group) Pyrrolidin-2-one Substituent Additional Notes Reference
4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one 2-chlorophenoxy 4-fluorophenyl Target compound N/A
4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one 4-methoxyphenoxy 3-(trifluoromethyl)phenyl Increased electron density from methoxy; enhanced lipophilicity from CF₃
1-(4-chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one 2-methoxyphenoxy 4-chlorophenyl Methoxy group may improve solubility; chloro vs. fluoro effects on activity
4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one hydrochloride 2,6-dimethylphenoxy 4-fluorobenzyl Dimethyl groups increase steric hindrance; hydrochloride salt improves crystallinity

Key Observations:

  • Lipophilicity: The 3-(trifluoromethyl)phenyl group in increases lipophilicity (LogP), which may improve membrane permeability but reduce aqueous solubility.
  • Salt Forms: The hydrochloride salt in demonstrates how counterions can influence physicochemical properties, such as solubility and stability.

Biological Activity

The compound 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one (CAS Number: 883649-30-7) is a synthetic organic molecule with potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

  • Molecular Formula : C25H21ClFN3O2
  • Molecular Weight : 449.9045 g/mol
  • SMILES Notation : Fc1ccc(cc1)N1CC(CC1=O)c1nc2c(n1CCOc1ccccc1Cl)cccc2

The structure features a pyrrolidinone core, a benzodiazole moiety, and a chlorophenoxyethyl side chain, which may contribute to its pharmacological properties.

Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on structurally related benzodiazoles show that they can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit phospholipase A2 (PLA2), an enzyme involved in the inflammatory response and membrane phospholipid metabolism. This inhibition can lead to reduced inflammation and altered cellular signaling pathways .
  • Interaction with Cellular Targets : The presence of the chlorophenoxy group suggests potential interactions with cellular membranes or receptors, influencing various signaling pathways involved in cell survival and proliferation.

In Vitro Studies

A study focusing on the inhibition of lysosomal phospholipase A2 highlighted that compounds with structural similarities to this compound could predict drug-induced phospholipidosis, a condition associated with drug toxicity. The study found that several compounds inhibited PLA2 activity at low concentrations, indicating their potential as therapeutic agents with manageable side effects .

Toxicological Assessments

Toxicological evaluations have shown that while some derivatives exhibit promising biological activities, they may also pose risks for phospholipidosis. The correlation between structural features and toxicity profiles is critical for assessing the safety of these compounds in therapeutic applications .

Data Tables

PropertyValue
CAS Number 883649-30-7
Molecular Weight 449.9045 g/mol
IC50 (PLA2 Inhibition) < 1 mM (for related compounds)
Cell Lines Tested Various cancer lines

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